molecular formula C11H13NO4 B1505772 Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 72130-68-8

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No. B1505772
CAS RN: 72130-68-8
M. Wt: 223.22 g/mol
InChI Key: NWSKLPDPUFBJDU-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is an organic compound with the molecular formula C11H13NO4 . It is used in research and has a molecular weight of 223.23 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of triethylamine, 5-methoxy-3,4-dihydro-2H-pyrrole, and 3-oxopentanedioic acid diethyl ester . The reaction is carried out at room temperature and stirred for 5 days . The yield of this reaction is approximately 24% .


Molecular Structure Analysis

The molecular structure of this compound includes 16 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound’s structure can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .


Physical And Chemical Properties Analysis

This compound has a boiling point of 368.872°C at 760 mmHg . It has a molar refractivity of 57.73 and a topological polar surface area (TPSA) of 68.53 Ų . The compound is highly soluble, with a solubility of 4.39 mg/ml . It has a lipophilicity log Po/w (iLOGP) of 1.82 .

Scientific Research Applications

Chemical Synthesis and Modification

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. For example, it is utilized in the preparation of indolizine derivatives, highlighting its role in constructing complex molecular architectures. These derivatives demonstrate a wide range of biological activities, underscoring the compound's importance in medicinal chemistry and drug discovery efforts. Specifically, modifications of its structure have led to compounds with potential as anticancer agents, showcasing its contribution to the development of new therapeutic options (Shekarchi et al., 2003), (Gaber et al., 2021).

Antimicrobial and Larvicidal Activities

The synthesis of novel compounds from Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has led to the discovery of derivatives with significant antimicrobial properties. These findings are critical for the development of new antibiotics and treatments for infectious diseases. Additionally, derivatives have shown larvicidal activities against mosquito species, contributing to vector control and the prevention of mosquito-borne diseases (Medimagh-Saidana et al., 2015), (Chandrashekharappa et al., 2018).

Catalysts in Synthesis Reactions

This compound has also found use as a precursor in reactions facilitated by catalysts, leading to efficient and selective synthesis of structurally diverse molecules. This underlines its utility in facilitating reactions under milder conditions, improving yields, and enhancing the selectivity of synthetic pathways. Such applications are crucial for optimizing chemical reactions and minimizing the environmental impact of chemical processes (Mmutlane et al., 2005).

Development of Antiviral Agents

Research into the derivatives of Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has led to the identification of compounds with potential antiviral activities. These findings are particularly relevant for the exploration of new treatments for viral infections, highlighting the compound's role in the ongoing search for effective antiviral therapies (Zhao et al., 2006).

Safety and Hazards

The compound is classified as a warning signal word . It has hazard statements H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)10-7-4-3-5-12(7)9(14)6-8(10)13/h6,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSKLPDPUFBJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715686
Record name Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

CAS RN

72130-68-8
Record name Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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